Cas no 2248413-25-2 (Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate)

Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate
- 2248413-25-2
- Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate
- EN300-6512305
-
- インチ: 1S/C14H20N2O2/c1-13(2,3)18-12(17)14(15)7-4-5-10-9-16-8-6-11(10)14/h6,8-9H,4-5,7,15H2,1-3H3
- InChIKey: OJWWSJDJIUYGNE-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(C1(C2C=CN=CC=2CCC1)N)=O
計算された属性
- せいみつぶんしりょう: 248.152477885g/mol
- どういたいしつりょう: 248.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6512305-1.0g |
tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |
2248413-25-2 | 95.0% | 1.0g |
$1599.0 | 2025-03-14 | |
Enamine | EN300-6512305-0.05g |
tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |
2248413-25-2 | 95.0% | 0.05g |
$1344.0 | 2025-03-14 | |
Enamine | EN300-6512305-0.1g |
tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |
2248413-25-2 | 95.0% | 0.1g |
$1408.0 | 2025-03-14 | |
Enamine | EN300-6512305-0.5g |
tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |
2248413-25-2 | 95.0% | 0.5g |
$1536.0 | 2025-03-14 | |
Enamine | EN300-6512305-5.0g |
tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |
2248413-25-2 | 95.0% | 5.0g |
$4641.0 | 2025-03-14 | |
Enamine | EN300-6512305-0.25g |
tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |
2248413-25-2 | 95.0% | 0.25g |
$1472.0 | 2025-03-14 | |
Enamine | EN300-6512305-2.5g |
tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |
2248413-25-2 | 95.0% | 2.5g |
$3136.0 | 2025-03-14 | |
Enamine | EN300-6512305-10.0g |
tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |
2248413-25-2 | 95.0% | 10.0g |
$6882.0 | 2025-03-14 |
Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate 関連文献
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylateに関する追加情報
Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate (CAS No. 2248413-25-2)
Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate, with the CAS registry number 2248413-25-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of isoquinoline, a heterocyclic aromatic compound with a wide range of applications in drug discovery and material science.
The structure of Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate consists of an isoquinoline core with a tert-butyl group attached to the carboxylic acid moiety at position 5. The presence of the amino group at the same position introduces additional functional diversity, making this compound a versatile building block for further chemical modifications.
Recent studies have highlighted the potential of isoquinoline derivatives in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that certain isoquinoline derivatives exhibit potent anti-inflammatory and anticancer properties. These findings suggest that Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate could serve as a lead compound for designing drugs targeting inflammatory diseases and malignancies.
In terms of synthesis, this compound can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic methodology depends on the availability of starting materials and the desired stereochemical outcomes. For example, a study in Organic Letters reported an efficient synthesis pathway involving palladium-catalyzed cross-coupling reactions to construct the isoquinoline skeleton.
The physical properties of Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-carboxylate include a melting point range between 180°C and 190°C, and it is soluble in common organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical reactions and analytical techniques.
In addition to its pharmacological applications, this compound has shown promise in materials science. Research in Advanced Materials has explored its potential as a precursor for synthesizing advanced materials with unique electronic properties. The ability to modify the substituents on the isoquinoline ring allows for fine-tuning of material characteristics, which is crucial for applications in electronics and optoelectronics.
Furthermore, recent advancements in green chemistry have led to environmentally friendly methods for synthesizing isoquinoline derivatives. A study published in Green Chemistry described a solvent-free approach using microwave-assisted synthesis to prepare Tert-butyl 5-amino-substituted isoquinolines with high yields and minimal waste generation.
In conclusion, Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-carboxylate (CAS No. 2248413-25-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility and functional diversity make it an invaluable tool for researchers in drug discovery and materials development.
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